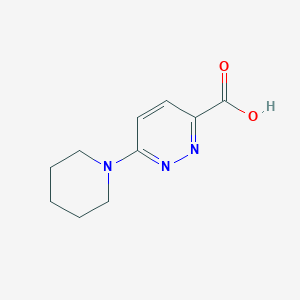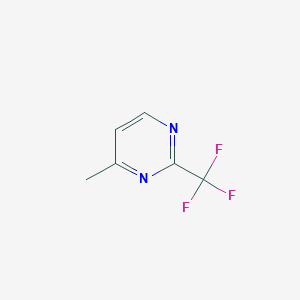
4-Methyl-2-(trifluoromethyl)pyrimidine
Descripción general
Descripción
4-Methyl-2-(trifluoromethyl)pyrimidine is a heteroaromatic compound . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Methyl-2-(trifluoromethyl)pyrimidine, has been reported in several studies . For example, one study synthesized 17 novel pyrimidine derivatives containing an amide moiety . Another study designed and synthesized two series of trifluoromethyl-containing polysubstituted pyrimidine derivatives .Molecular Structure Analysis
The molecular formula of 4-Methyl-2-(trifluoromethyl)pyrimidine is C6H5F3N2 . The InChI code is 1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 .Chemical Reactions Analysis
There are several chemical reactions involving 4-Methyl-2-(trifluoromethyl)pyrimidine. For instance, it can be used as a reactant in the preparation of aminopyridines through amination reactions . It can also be used to investigate the effect of chemical substitutions on the interfacial interactions of pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(trifluoromethyl)pyrimidine include a molecular weight of 162.11 , and a density of 1.4±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethylated Analogues :4-Methyl-2-(trifluoromethyl)pyrimidine plays a crucial role in the synthesis of trifluoromethylated analogues of 4,5‐dihydroorotic acid. These synthesized analogues have been utilized in the production of both racemic and enantiopure forms, leveraging a chiral auxiliary approach. The interaction between the fluorine atom of the CF3 group and the carbon atom of the ester group in the crystal state is noteworthy, indicating its potential in molecular design and synthesis (Sukach et al., 2015).
Inhibitors of NF-kappaB and AP-1 Gene Expression :Research has explored the structure-activity relationship of compounds derived from 4-Methyl-2-(trifluoromethyl)pyrimidine as inhibitors of NF-kappaB and AP-1 transcription factors. These studies are significant in understanding the molecular basis of these inhibitors and their potential therapeutic applications (Palanki et al., 2000).
Synthesis and Structural Characterisation of Diorganotin(IV) and Diphenyllead(IV) Complexes :The reaction of 4-Methyl-2-(trifluoromethyl)pyrimidine with diorganotin(IV) dichloride and diphenyllead(IV) dichloride has led to the synthesis of new metal complexes. These complexes have been characterized through various spectroscopic methods and hold potential for applications in materials science and coordination chemistry (Rodríguez et al., 2007).
Anti-inflammatory and Antimicrobial Agents :4-Methyl-2-(trifluoromethyl)pyrimidine derivatives have shown promising results as anti-inflammatory and antimicrobial agents. The synthesis of such derivatives and their biological evaluation demonstrate the compound's potential in pharmacology and drug design (Aggarwal et al., 2014).
DNA Triplex Formation :Modifications involving 4-Methyl-2-(trifluoromethyl)pyrimidine have contributed to the advancement in DNA triplex technology. These modifications enhance the stability of pyrimidine motif triplex DNA at physiological pH, which is crucial for its therapeutic potential in gene control and biotechnology applications (Torigoe et al., 2001).
Malaria Treatment and Prevention :Derivatives of 4-Methyl-2-(trifluoromethyl)pyrimidine have been evaluated in the context of malaria treatment and prevention. Their role in the development of new antimalarial drugs highlights the compound's significance in medicinal chemistry and global health (Chavchich et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c1-4-2-3-10-5(11-4)6(7,8)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQVQSTUMAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50610239 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(trifluoromethyl)pyrimidine | |
CAS RN |
1017464-05-9 | |
| Record name | 4-Methyl-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50610239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



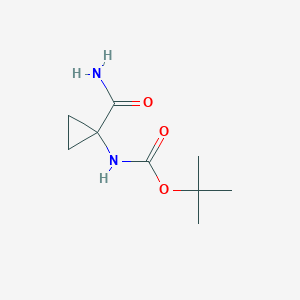
![2-(4-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1321112.png)
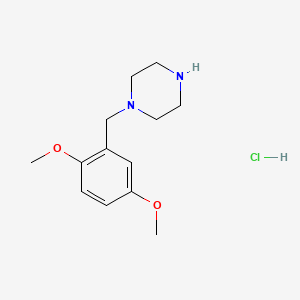
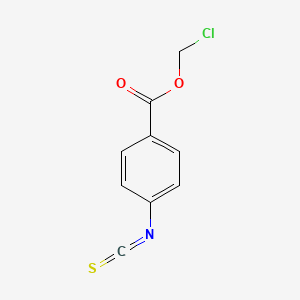
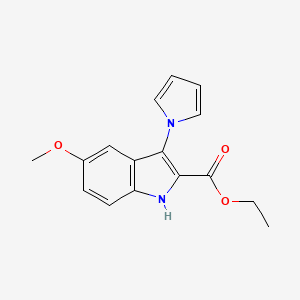
![6-Ethyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1321122.png)
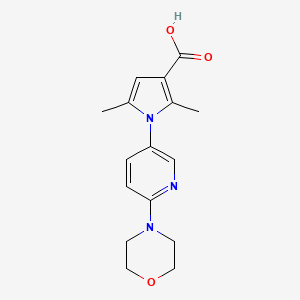

![({[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B1321148.png)

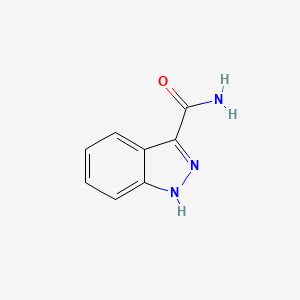
![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)
